2-Methyl-1H-[4,4]bipyrimidinyl-6-one
Description
2-Methyl-1H-[4,4]bipyrimidinyl-6-one is a bicyclic aromatic heterocyclic compound featuring two pyrimidine rings connected at their 4-positions, with a methyl substituent at the 2-position of the first ring and a ketone group at the 6-position. This compound belongs to the bipyrimidine family, known for their conjugated π-systems and applications in medicinal chemistry, particularly as kinase inhibitors or nucleic acid analogs.
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-methyl-4-pyrimidin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c1-6-12-8(4-9(14)13-6)7-2-3-10-5-11-7/h2-5H,1H3,(H,12,13,14) |
InChI Key |
PXLZXMKDDPCWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
A structurally related compound, 2-[(4,6-Dimethyl-2-quinazolinyl)amino]-4′-methyl-2′-(1-piperidinyl)-4,5′-bipyrimidin-6(1H)-one (hereafter referred to as Compound A), shares the bipyrimidine core but differs in substituents and appended moieties . Key differences include:
| Property | 2-Methyl-1H-[4,4]bipyrimidinyl-6-one | Compound A |
|---|---|---|
| Core Structure | [4,4]-Bipyrimidine | [4,5′]-Bipyrimidine |
| Substituents | - 2-Methyl - 6-Ketone |
- 4,6-Dimethylquinazolinyl amino - 2′-Piperidinyl - 4′-Methyl |
| Molecular Complexity | Low | High (additional quinazoline and piperidine groups) |
| Hypothetical Solubility | Moderate (due to methyl and ketone) | Low (bulky substituents increase lipophilicity) |
Key Observations :
- The piperidinyl group in Compound A could improve bioavailability by modulating solubility and membrane permeability .
Preparation Methods
Synthesis via Ethyl Orotate Chlorination
A foundational method involves chlorinating ethyl orotate (ethyl 2,6-dihydroxypyrimidine-4-carboxylate) with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline. This yields ethyl 2,6-dichloropyrimidine-4-carboxylate, which is subsequently reduced via catalytic hydrogenation (H₂/Pd-C) to ethyl pyrimidine-4-carboxylate. Further reaction with methylamine generates 2-mercapto-1-methyl-1H-[4,4']bipyrimidinyl-6-one, which undergoes dechlorination using sodium hypochlorite (NaOCl) to form the target compound.
Reaction Conditions :
-
Chlorination: Reflux in POCl₃ at 110°C for 70 minutes.
-
Catalytic reduction: H₂ atmosphere, Pd-C catalyst, 6 hours.
Yield : 87% after silica gel chromatography.
Condensation with Morpholine Derivatives
Buchwald-Hartwig Amination
Palladium-catalyzed amination enables coupling between 2-chloro-1-methyl-1H-[4,4']bipyrimidinyl-6-one and morpholine derivatives. Using Pd(OAc)₂ and BINAP ligand in tetrahydrofuran (THF) at 80–100°C, this method achieves regioselective C–N bond formation.
Key Parameters :
One-Pot Synthesis from Azlactones
Solvent-Free Cyclization
A solvent-free approach condenses 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under thermal conditions (150°C). Subsequent treatment with t-BuOK in dimethyl sulfoxide (DMSO) eliminates benzamide, directly yielding 4-arylpyrazolo[3,4-b]pyridin-6-ones. Although focused on pyrazolo derivatives, this method is adaptable to bipyrimidinyl systems by modifying starting materials.
Optimized Conditions :
Dechlorination of Dichloropyrimidine Intermediates
Catalytic Dechlorination
2,6-Dichloro-1-methyl-[4,4']bipyrimidinyl-6-one undergoes dechlorination using Pd/C or Pd(OH)₂ under H₂. The reaction proceeds in tetrahydrofuran or dioxane at 60–90°C, achieving selective removal of chlorine atoms.
Critical Factors :
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
A modified Suzuki coupling links pyrimidinyl boronic acids with 2-chloropyrimidine derivatives. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with 3-pyridyl boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding bipyrimidinyl scaffolds.
Conditions :
Comparative Analysis of Methods
Industrial Scalability Challenges
Catalyst Cost and Recovery
Pd-based catalysts, though effective, increase production costs. Recent advances focus on ligand design (e.g., N-heterocyclic carbenes) to enhance turnover numbers (TONs).
Purification Efficiency
Silica gel chromatography, while reliable, is labor-intensive. Patent US8198437B2 highlights alternatives like recrystallization from ethyl acetate/hexane, improving throughput.
Emerging Methodologies
Q & A
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, cell line). Standardize protocols using validated biological models, such as CMT93 intestinal epithelial cells for cytokine profiling (e.g., CCL20, TGFβ) . Statistical tools like ANOVA or Kaplan-Meier survival analysis can contextualize data variability, as demonstrated in Salmonella typhimurium infection studies .
Q. What strategies optimize regioselectivity during functionalization of the bipyrimidinyl core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methyl groups at the 2-position direct electrophilic substitutions to the 6-oxo position. Use protecting groups (e.g., tert-butyl sulfonamide) to block reactive sites, as shown in the synthesis of 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-benzenesulfonamide . Reaction solvents (e.g., DMSO) and catalysts (e.g., 4-dimethylaminopyridine) further enhance selectivity .
Q. How should impurity profiling be conducted for this compound in pharmaceutical research?
- Methodological Answer : Follow pharmacopeial guidelines (e.g., EP/ICH) to identify process-related impurities. Key impurities include:
- Impurity E(EP) : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
- Impurity H(EP) : 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
Use gradient HPLC with UV detection (λ = 254 nm) and spiked reference standards to quantify impurities at ≤0.15% thresholds.
Q. What experimental design principles apply to pharmacological studies of this compound?
- Methodological Answer : Adopt factorial designs to test dose-response relationships and interaction effects. For example, in Bacillus subtilis-mediated immune modulation studies, variables included bacterial dose (1×10⁹ CFU), treatment duration (7 days), and adjuvant use (sulfo-N-succinimidyl oleate) . Replicate experiments (n ≥ 3) and use survival analysis (log-rank tests) to validate therapeutic efficacy in infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
